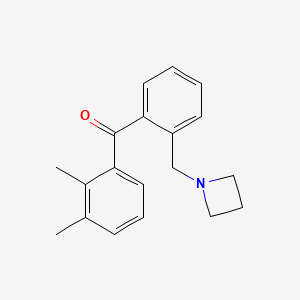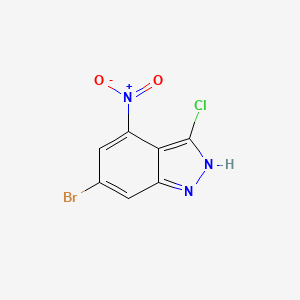![molecular formula C12H9BrOS B1292515 1-[4-(3-Bromothien-2-yl)phenyl]ethanone CAS No. 937796-01-5](/img/structure/B1292515.png)
1-[4-(3-Bromothien-2-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Bromothien-2-yl)phenyl]ethanone is a chemical compound with the molecular formula C12H9BrOS and a molecular weight of 281.167 g/mol. It is known for its unique structure, which includes a bromothienyl group attached to a phenyl ethanone moiety. This compound is used primarily in laboratory settings for various research purposes.
Preparation Methods
The synthesis of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Friedel-Crafts Acylation: The 3-bromothiophene is then subjected to a Friedel-Crafts acylation reaction with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-Bromothien-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-Bromothien-2-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: It is investigated for potential therapeutic applications, including its role as a precursor in drug development.
Industry: This compound is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromothienyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[4-(3-Bromothien-2-yl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(2-Bromothien-3-yl)phenyl]ethanone: This compound has a similar structure but with the bromine atom in a different position on the thiophene ring.
1-[4-(3-Chlorothien-2-yl)phenyl]ethanone: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions.
1-[4-(3-Methylthien-2-yl)phenyl]ethanone: This compound has a methyl group instead of a bromine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific bromothienyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADTVLVNSCDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640459 |
Source


|
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-01-5 |
Source


|
| Record name | Ethanone, 1-[4-(3-bromo-2-thienyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














